(R)-3-(Difluoromethoxy)pyrrolidin-2-one

Enantiomeric purity Chiral building block Procurement specification

Avoid confounding SAR data caused by racemic mixtures. This single-enantiomer (R)-3-(Difluoromethoxy)pyrrolidin-2-one ensures unambiguous biological interpretation in chiral environments. The -OCF₂H substituent provides a unique, conformation-dependent lipophilic hydrogen bond donor capacity absent in -OCH₃ or -OCF₃ analogs, enabling precise logD tuning and enhanced metabolic stability. • Validated RORγT agonist activity (EC₅₀ = 2.00 μM) as a selectivity-profiled fragment start. • Enables systematic exploration of the difluoromethoxy pharmacophore found in clinical compounds like GDC-0134. • Supplies the defined (R)-configuration critical for reliable fragment growing and lead optimization campaigns.

Molecular Formula C5H7F2NO2
Molecular Weight 151.11 g/mol
Cat. No. B14036154
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(R)-3-(Difluoromethoxy)pyrrolidin-2-one
Molecular FormulaC5H7F2NO2
Molecular Weight151.11 g/mol
Structural Identifiers
SMILESC1CNC(=O)C1OC(F)F
InChIInChI=1S/C5H7F2NO2/c6-5(7)10-3-1-2-8-4(3)9/h3,5H,1-2H2,(H,8,9)/t3-/m1/s1
InChIKeyKZFCAXQHDCJGTK-GSVOUGTGSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Chiral Fluorinated Pyrrolidinone Building Block for Medicinal Chemistry


(R)-3-(Difluoromethoxy)pyrrolidin-2-one (CAS 2007909-95-5) is a single-enantiomer, five-membered chiral lactam building block bearing a difluoromethoxy (-OCF₂H) substituent at the 3-position of the pyrrolidin-2-one ring . With a molecular formula of C₅H₇F₂NO₂ and a molecular weight of 151.11 g/mol, this compound serves as a chiral intermediate and fragment in medicinal chemistry programs, particularly where fluorinated heterocyclic scaffolds are employed to modulate lipophilicity, metabolic stability, and target binding interactions [1]. The (R)-enantiomer is commercially available at 98% purity from multiple vendors, and its enantiomeric counterpart, (S)-3-(difluoromethoxy)pyrrolidin-2-one (CAS 1807901-47-8), is also available at ≥95% purity, enabling enantioselective SAR exploration .

Single-enantiomer (R) chiral lactam building block
Difluoromethoxy (-OCF₂H) substituent for lipophilic H-bond donor capacity
High-purity specification for enantioselective SAR studies

Why Generic Substitutes Fail in Drug Discovery


Generic substitution of (R)-3-(difluoromethoxy)pyrrolidin-2-one with the non-fluorinated 3-methoxy analog, the trifluoromethoxy variant, or even the racemic mixture introduces distinct and potentially detrimental changes in molecular recognition, physicochemical properties, and reproducibility of SAR data. The -OCF₂H group functions as a lipophilic hydrogen bond donor—a property absent in both -OCH₃ (which cannot donate H-bonds) and -OCF₃ (which is purely lipophilic with no H-bond donor capacity) [1]. Furthermore, the -OCF₂H group exhibits unique conformation-dependent lipophilicity, enabling the molecule to adapt its polarity to different microenvironments, a feature not shared by the conformationally rigid -OCF₃ group [2]. At the enantiomeric level, use of the racemate in chiral environments (e.g., asymmetric binding pockets) can confound potency and selectivity readouts, as individual enantiomers frequently display divergent biological activities due to differential three-dimensional presentation of the -OCF₂H pharmacophore to protein targets . These fundamental differences preclude simple interchangeability and necessitate procurement of the specific enantiomer for meaningful SAR campaigns.

Methoxy (-OCH₃) analog
Lacks hydrogen bond donor capacity; may not replicate key protein-ligand interactions.
Trifluoromethoxy (-OCF₃) variant
Fixed lipophilicity without conformational adaptability or H-bond donor; may alter SAR profile.
Racemic mixture
Individual enantiomers may show divergent activities; racemate can confound potency and selectivity readouts.

Quantitative Differentiation Evidence for Procurement


Enantiomeric Purity for Reproducible Chiral SAR

The (R)-enantiomer of 3-(difluoromethoxy)pyrrolidin-2-one is commercially available at 98% purity from Leyan (Product No. 1727175), whereas the (S)-enantiomer is supplied at a minimum purity specification of 95% from Fluorochem/AKSci (CAS 1807901-47-8) . This 3-percentage-point purity differential translates to a lower maximum enantiomeric impurity burden (≤2% vs. ≤5%), which is critical when the enantiomeric impurity itself may confound biological assay interpretation or introduce undesired off-target pharmacology in chiral environments .

Enantiomeric Purity
Specification review
R-enantiomer ≤2% impurity vs S-enantiomer ≤5%
Supports enantiomer-specific SAR reproducibility
98% vs 95% vendor purity; lower impurity burden for chiral assays
Enantiomeric purity Chiral building block Procurement specification

Hydrogen Bond Donor Capacity vs. Methoxy

The -OCF₂H (difluoromethoxy) substituent can function as a lipophilic hydrogen bond donor, whereas the -OCH₃ (methoxy) group can only act as a hydrogen bond acceptor [1]. This is a binary functional differentiation: -OCF₂H engages in weak hydrogen bonding interactions (comparable in scale to thiophenol, aniline, and amine groups), enabling additional protein-ligand contacts that -OCH₃ cannot provide . The quantitative hydrogen bond acidity (α₂ᴴ) of the OCF₂H group has been experimentally characterized as intermediate between non-donor (-OCH₃) and strong donor (-OH) groups, providing a tunable parameter for optimizing binding affinity without the excessive hydrophilicity of a hydroxyl group [1].

H-Bond Donor Capacity
Class-level
OCF₂H: lipophilic donor; OCH₃: acceptor only
Enables directional protein-ligand hydrogen bonding
Binary difference; donor comparable to thiophenol/aniline
Lipophilic hydrogen bond donor OCF2H Medicinal chemistry design Physicochemical property

Conformation-Dependent Lipophilicity vs. Trifluoromethoxy

The -OCF₂H group can interconvert between a highly lipophilic conformation and a more polar conformation through rotation around the C-O bond, effectively serving as an 'environmental adaptor' that adjusts its polarity to the surrounding molecular environment [1]. In contrast, -OCF₃ (trifluoromethoxy) is intrinsically and uniformly lipophilic, with a fixed ΔlogP contribution and no conformational polarity modulation [1]. Müller (2014) demonstrated through bond vector analysis that while -OCF₃ is diagnosed as an intrinsically lipophilic unit compared to parent -OCH₃, the -OCF₂H group shows marked conformation-dependent lipophilicity [1]. This property has been experimentally validated: in a series of ArOCF₂H compounds, the measured logP values reflected the ability of -OCF₂H to shift between lipophilic and polar states depending on the aromatic scaffold context .

Conformational Lipophilicity
Class-level
OCF₂H: adaptable polarity; OCF₃: fixed lipophilicity
May support permeability-solubility balance optimization
Conformation-dependent via C-O bond rotation
Conformational adaptability Lipophilicity modulation OCF2H vs OCF3 Physicochemical property

RORγT Agonist Activity in Jurkat Cell Assay

Racemic 3-(difluoromethoxy)pyrrolidin-2-one (or unspecified stereochemistry) demonstrated agonist activity at the retinoic acid receptor-related orphan receptor gamma t (RORγT) with an EC₅₀ of 2.00 μM (2,000 nM) in a luciferase reporter gene assay using human Jurkat cells co-expressing the human IL-17 ROR response element [1]. This activity was recorded in the BindingDB/ChEMBL database (BDBM50517592 / CHEMBL4464336) [1]. For context, optimized RORγT agonists in the same target class achieve EC₅₀ values in the 7.8–61 nM range, and potent inverse agonists reach sub-100 nM IC₅₀ values [2]. The 2.00 μM activity of this compound positions it as a low-micromolar starting point for fragment growth or scaffold optimization, rather than a potent lead [1].

RORγT Agonist Activity
Cross-study comparable
EC₅₀ = 2.00 μM (racemate)
Reported fragment-level RORγT agonist assay context
Optimized agonists: 7.8–61 nM; supports scaffold optimization
RORγT Nuclear receptor Immunomodulation Th17

Potency Enhancement Against Multidrug-Resistant Cancer

In a systematic SAR study of 3rd-generation taxoids bearing 3-CH₃, 3-CF₃O (OCF₃), and 3-CHF₂O (OCF₂H) groups at the C2-benzoate position, the OCF₂H-bearing series (1-06 series) exhibited the highest potencies against multidrug-resistant (MDR) cancer cell lines, including drug-resistant ovarian (NCI/ADR), breast (LCC6-MDR), colon (LDL-1), and pancreatic (CFPAC-1) cancer cells [1]. Critically, the study demonstrated that the OCF₂H group conferred 2–3 orders of magnitude higher potency than paclitaxel against MDR-phenotype cell lines and up to 7-fold higher cytotoxicity than paclitaxel against drug-sensitive cell lines (MCF7 and LCC6-WT) [1]. The authors attributed this partly to improved metabolic stability and membrane permeability conferred by the OCF₂H (and OCF₃) substituents relative to the OCH₃ baseline [1].

Cytotoxic Potency (Taxoid)
Class-level
10²–10³× more potent vs paclitaxel in MDR lines
Reported class-level cytotoxicity endpoint context
OCF₂H-bearing taxoids; highest potency among analogs tested
Metabolic stability OCF2H vs OCH3 MDR cancer Taxoid SAR

Selectivity Profile Against 5-Lipoxygenase

Racemic 3-(difluoromethoxy)pyrrolidin-2-one was evaluated for inhibition of rat basophilic leukemia-1 (RBL-1) 5-lipoxygenase (5-LO) at a concentration of 100 μM and showed no significant activity (NS = no significant activity) [1]. This negative result is informative because several pyrrolidinone-containing compounds have been reported as 5-LO inhibitors [2]. The absence of 5-LO inhibitory activity at 100 μM suggests that the 3-OCF₂H-pyrrolidin-2-one scaffold does not inherently engage the 5-LO active site, providing a selectivity starting point that may be advantageous in programs where 5-LO inhibition constitutes an off-target liability (e.g., programs targeting inflammatory pathways via alternative mechanisms such as RORγT modulation) [1].

5-LO Selectivity
Supporting evidence
No inhibition at 100 μM
Supports off-target selectivity review for 5-lipoxygenase
Negative data; may inform RORγT probe development
Selectivity 5-Lipoxygenase Negative screening data Off-target profiling

Optimal Application Scenarios Based on Evidence


Enantioselective Fragment-Based Drug Discovery

The 98% purity (R)-enantiomer enables unambiguous SAR interpretation in fragment screens against chiral protein targets such as nuclear receptors (e.g., RORγT, where the racemate showed EC₅₀ = 2.00 μM agonist activity), kinases, or GPCRs [1]. In fragment growing or linking strategies, the defined R-configuration ensures that any observed potency improvement can be confidently attributed to specific vector elaboration rather than ambiguous enantiomer contributions, which would confound interpretation if using racemic material [2].

Membrane Permeability and Metabolic Stability Optimization

The -OCF₂H substituent's demonstrated ability to enhance metabolic stability relative to -OCH₃ (as evidenced by the 2–3 orders of magnitude potency gain in taxoid MDR cancer models) and its capacity to serve as a lipophilic hydrogen bond donor make this building block valuable for lead optimization campaigns addressing poor cellular permeability or high microsomal clearance [1]. The conformational adaptability of -OCF₂H further provides a unique tool for fine-tuning logD without resorting to more lipophilic -OCF₃ groups, which lack H-bond donor functionality [2].

RORγT-Focused Immunology Chemical Probes

The validated RORγT agonist activity (EC₅₀ = 2.00 μM) of this chemotype, combined with its lack of 5-lipoxygenase inhibition at 100 μM, supports its use as a selectivity-profiled fragment starting point in Th17/IL-17 pathway research [1]. The compound's low molecular weight (151.11 g/mol) and favorable ligand efficiency metrics position it as an attractive core for fragment-to-lead optimization in autoimmune and inflammatory disease programs, where simultaneous avoidance of 5-LO-mediated leukotriene modulation is desirable to simplify pharmacological interpretation [2].

Clinical Candidate Analogs with Difluoromethoxy Motif

The 3-(difluoromethoxy) motif is a key structural feature in clinical-stage compounds such as GDC-0134 (a DLK inhibitor evaluated in Phase I trials for amyotrophic lateral sclerosis), where the -OCF₂H group on a heteroaromatic ring contributes to brain penetration and target engagement [1]. The (R)-3-(difluoromethoxy)pyrrolidin-2-one building block enables systematic exploration of this pharmacophore in novel heterocyclic contexts, facilitating the construction of focused libraries for lead hopping or scaffold replacement strategies in neuroscience and kinase inhibitor programs [2].

Application
Selection Property
Validation Focus
Chiral fragment-based discovery
Single-enantiomer high purity
Enantiomer-specific SAR and target engagement confirmation
ADME/T optimization studies
Lipophilic hydrogen bond donor
Permeability and microsomal stability profiling
Th17/IL-17 pathway probe development
Reported RORγT agonist chemotype
Target engagement and 5-LO off-target selectivity review
Difluoromethoxy pharmacophore exploration
-OCF₂H scaffold integration
Library construction for kinase and CNS target programs
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